molecular formula C13H17NO4 B558233 Boc-Phg-OH CAS No. 2900-27-8

Boc-Phg-OH

Cat. No. B558233
CAS RN: 2900-27-8
M. Wt: 251.28 g/mol
InChI Key: HOBFSNNENNQQIU-JTQLQIEISA-N
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Description

“Boc-Phg-OH” is a derivative of the amino acid glycine . It is also known as Boc-L-α-phenylglycine . The compound has a molecular weight of 251.28 g/mol and its linear formula is C6H5CH(COOH)NHCOOC(CH3)3 .


Synthesis Analysis

The synthesis of Boc-Phg-OH is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of Boc-Phg-OH is represented by the Hill Formula: C₁₃H₁₇NO₄ . The InChI key for Boc-Phg-OH is HOBFSNNENNQQIU-JTQLQIEISA-N .


Chemical Reactions Analysis

The Boc group in Boc-Phg-OH is stable towards most nucleophiles and bases . This makes it suitable for use in reactions such as Boc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

Boc-Phg-OH is a solid substance with a melting point of 88 - 91 °C . It has an optical activity of [α]20/D +144±2°, c = 1% in ethanol .

Scientific Research Applications

  • Self-Assembled Nanostructures : Boc-Phg-OH, as part of the diphenylalanine (Phe-Phe) motif, is crucial in the development of self-assembled nanostructures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that altering the functional C-terminus conjugated substituents on Boc-Phe-Phe affects its self-assembly process, leading to the generation of nano-vesicles with potential applications in drug delivery and diagnostics (Datta, Tiwari, & Ganesh, 2018).

  • Molecularly Imprinted Polymers (MIPs) : Boc-Phg-OH has been used as a template in the creation of MIPs, which are highly selective materials used in sensors and separation technologies. The specific sorption and molecular recognition capabilities of these polymers are influenced by the structure of the N-terminal blocking group, as seen in studies involving Boc-Phg-OH and its analogues (Li et al., 2008).

  • Photocatalysis : In the field of photocatalysis, modifications to materials like (BiO)2CO3 (BOC) have been investigated to enhance their performance in environmental applications, such as water treatment and air purification. The research into modifying these materials for better photocatalytic efficiency can be indirectly linked to the broader understanding of organic compounds like Boc-Phg-OH in influencing material properties (Ni et al., 2016).

  • Organic Synthesis and Drug Design : Boc-Phg-OH is instrumental in peptide synthesis and drug design, particularly in protecting amino acid side chains during synthesis. Its stability and ease of removal make it an important tool in the synthesis of complex molecules, including therapeutic peptides and proteins (Sun et al., 2011).

  • Cancer Research : Compounds derived from Boc-Phg-OH, like triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), have shown potential in inducing apoptosis in cancer cells. This highlights its relevance in the development of novel anticancer drugs (Girasolo et al., 2017).

  • Environmental Applications : The degradation of pollutants, such as in the treatment of acid mine drainage with basic oxygen furnace slag, can be influenced by the presence of organic compounds like Boc-Phg-OH. Understanding the interactions of these compounds with environmental treatment processes is crucial for optimizing pollutant removal and resource recovery (Masindi et al., 2018).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451804
Record name Boc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Phg-OH

CAS RN

2900-27-8
Record name Boc-Phg-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Boc-L-Phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JH Weng, AGS Blommaert, L Moizo, A Bado… - Bioorganic & Medicinal …, 1996 - Elsevier
Among the CCK derivatives, the tetrapeptide Boc-Trp-Phg-Asp-Nal-NH 2 (1) behaves as a short potent CCK-B agonist which led to the development of an efficient peptidase-resistant …
Number of citations: 18 www.sciencedirect.com
RS Giri, B Mandal - CrystEngComm, 2019 - pubs.rsc.org
… At first, 500 mg (1.992 mmol) of Boc-Phg-OH was dissolved in 10 mL DCM, and then 651 mg (1.992 mmol) of o-NosylOXY and 257 mg (1.992 mmol) of DIPEA were added to the …
Number of citations: 7 pubs.rsc.org
D Arosio, A Caligiuri, P D'Arrigo… - Advanced Synthesis …, 2007 - Wiley Online Library
… N-Boc-Phg-OH was recovered by extraction of the water phase … -Boc-Phg-OH as a yellow oil. The enantiomeric excess evaluated with chiral HPLC analysis was >99 %. lN-Boc-Phg-OH …
Number of citations: 32 onlinelibrary.wiley.com
N Nishino, J Hayashida, T Arai, H Mihara… - Journal of the …, 1996 - pubs.rsc.org
The dimerization–cleavage of the tetrapeptide precursor bound to the benzophenone oxime resin afforded cyclo[-Arg(Tos)-Sar-Asp(OcHex)-Phg-]2, a cyclic analogue of the RGD …
Number of citations: 18 pubs.rsc.org
RS Giri, S Roy, G Dolai, SR Manne… - ChemistrySelect, 2020 - Wiley Online Library
… g., Boc-Phg-OH (1 equiv), coupling reagent o-NosylOXY (1 equiv), and base DIPEA (1 equiv) were taken in a 50 mL round bottom flask (RB) in DCM and stirred for 5 min for …
G Bartoli, M Bosco, A Carlone, F Pesciaioli… - Organic …, 2007 - ACS Publications
The first general and highly enantioselective organocatalytic Friedel−Crafts alkylation of indoles with simple α,β-unsaturated ketones has been accomplished. Central to these studies …
Number of citations: 335 pubs.acs.org
PJ Corringer, JH Weng, B Ducos… - Journal of medicinal …, 1993 - ACS Publications
… Boc-(N-Me)Phg-OH was prepared by the method described by McDermott and Benoiton,31 by reaction of Boc-Phg-OH with iodomethane in the presence of sodium hydride inTHF. Boc-…
Number of citations: 48 pubs.acs.org
Y Wang, H Peng, Z Guo, BR Ullman, K Yamamoto… - Chemical …, 2021 - pubs.rsc.org
… The synthesis of dipeptide 4 commenced with diastereoselective amidation from commercially available Boc-L-α-phenylglycine (Boc-Phg-OH). Boc-Phg-OH was activated as a mixed …
Number of citations: 4 pubs.rsc.org
JW de Boer, WR Browne, SR Harutyunyan… - Chemical …, 2008 - pubs.rsc.org
… Decreasing the amount of Boc-Phg-OH from 25 to 4 mol% resulted in a … 2 from 1/Boc-Phg-OH by pretreatment with H 2 O 2 (entry 5). As expected Boc-D-Phg-OH in place of Boc-Phg-OH …
Number of citations: 51 pubs.rsc.org
WH Rao, BB Zhan, K Chen, PX Ling, ZZ Zhang… - Organic …, 2015 - ACS Publications
A Pd(II)-catalyzed sulfonylation of unactivated C(sp 3 )–H bonds with sodium arylsulfinates using an 8-aminoquinoline auxiliary is described. This reaction demonstrates excellent …
Number of citations: 107 pubs.acs.org

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